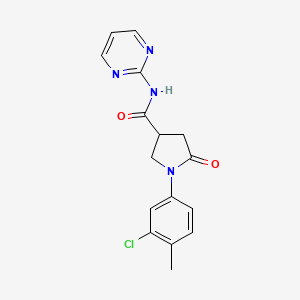

1-(butylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, indicating a methodological framework applicable to our compound of interest. In a study, optimum conditions were identified for synthesizing derivatives with significant yields, indicating a structured approach to creating these compounds under controlled conditions (Wu Qi, 2014).

Molecular Structure Analysis

Molecular structures of related compounds have been elucidated using techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These methods help in determining the structural configurations and conformational stability, which are essential for understanding the chemical behavior of the compounds, as seen in various studies (H. Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include reactions with different electrophiles and nucleophiles, showcasing their reactivity patterns. For instance, reactions leading to antibacterial activities have been explored, demonstrating the compounds' utility in creating biologically active substances (A. Foroumadi et al., 2005).

Aplicaciones Científicas De Investigación

Sulfonyl Functionality in Drug Design

Sulfonyl groups are pivotal in medicinal chemistry, particularly in the design of sulfonamide drugs. Sulfonamides have a broad range of clinical uses, from antimicrobials to anticancer agents. Their mechanism often involves the inhibition of enzymes essential for the pathogen's survival or the modulation of human enzymes for therapeutic effects. For instance, sulfonamide inhibitors targeting carbonic anhydrase have shown promise in glaucoma treatment and cancer therapy due to their ability to modulate pH and inhibit tumor growth (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Piperidinecarboxamide Motif in Pharmacology

Piperidinecarboxamide is another crucial motif, often found in central nervous system (CNS) drugs. This functionality is involved in binding to receptors or enzymes, influencing their activity to achieve therapeutic effects. The versatility of the piperidine ring allows for a broad spectrum of activity, ranging from analgesic to antipsychotic effects, depending on the substitution pattern on the ring and the overall molecular context (Saganuwan, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-2-3-13-27(24,25)22-11-9-14(10-12-22)16(23)19-18-21-20-17(26-18)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAPOSJXFWDFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)